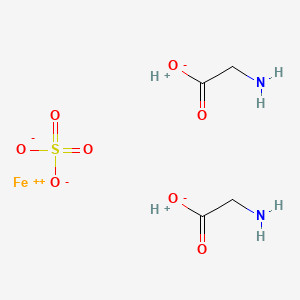
Unii-56PS9HY5XI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrous glycine sulfate is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous glycine sulfate .
Industrial Production Methods
In industrial settings, the production of ferrous glycine sulfate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes to obtain the final product suitable for medicinal use .
Análisis De Reacciones Químicas
Types of Reactions
Ferrous glycine sulfate undergoes various chemical reactions, including:
Oxidation: The iron (II) in ferrous glycine sulfate can be oxidized to iron (III) under certain conditions.
Reduction: The compound can also participate in reduction reactions, where iron (III) is reduced back to iron (II).
Substitution: Glycine in the compound can be substituted with other amino acids or ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products Formed
Oxidation: Iron (III) glycine sulfate.
Reduction: Iron (II) glycine sulfate.
Substitution: Various amino acid-iron sulfate complexes.
Aplicaciones Científicas De Investigación
Ferrous glycine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in cellular processes involving iron metabolism.
Medicine: Primarily used in the treatment of iron deficiency anemia.
Industry: Employed in the fortification of food products to address iron deficiency in populations.
Mecanismo De Acción
Ferrous glycine sulfate exerts its effects by providing a bioavailable source of iron, which is essential for the production of hemoglobin. The iron in the compound is absorbed in the intestines and transported to the bone marrow, where it is incorporated into hemoglobin. This process helps in the treatment of iron deficiency anemia by increasing the hemoglobin levels in the blood .
Molecular Targets and Pathways
Transferrin receptor protein 1: Facilitates the uptake of iron into cells.
Hemoglobin subunit alpha: Incorporates iron into hemoglobin.
Ferritin heavy chain: Stores iron within cells.
Comparación Con Compuestos Similares
Similar Compounds
Ferrous gluconate: Another iron supplement used in the treatment of iron deficiency anemia.
Ferrous fumarate: A commonly used iron supplement with similar applications.
Ferrous sulfate: Widely used for iron supplementation but may cause more gastrointestinal side effects compared to ferrous glycine sulfate.
Uniqueness
Ferrous glycine sulfate is unique due to its high bioavailability and minimal side effects. It is particularly suitable for patients who cannot tolerate other forms of iron supplements. The glycine component also aids in the absorption and utilization of iron in the body, making it an effective treatment for iron deficiency anemia .
Propiedades
Número CAS |
14729-84-1 |
|---|---|
Fórmula molecular |
C4H10FeN2O8S |
Peso molecular |
302.04 g/mol |
Nombre IUPAC |
2-aminoacetate;hydron;iron(2+);sulfate |
InChI |
InChI=1S/2C2H5NO2.Fe.H2O4S/c2*3-1-2(4)5;;1-5(2,3)4/h2*1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2 |
Clave InChI |
YJYOLOWXCPIBSY-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
SMILES canónico |
[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
Key on ui other cas no. |
14729-84-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















